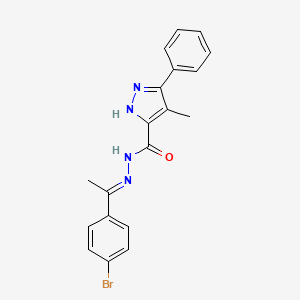

(E)-N'-(1-(4-bromophenyl)ethylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide

Descripción

Propiedades

IUPAC Name |

N-[(E)-1-(4-bromophenyl)ethylideneamino]-4-methyl-3-phenyl-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN4O/c1-12-17(15-6-4-3-5-7-15)22-23-18(12)19(25)24-21-13(2)14-8-10-16(20)11-9-14/h3-11H,1-2H3,(H,22,23)(H,24,25)/b21-13+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VATCVOZVWDLDMM-FYJGNVAPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NN=C1C2=CC=CC=C2)C(=O)NN=C(C)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(NN=C1C2=CC=CC=C2)C(=O)N/N=C(\C)/C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N’-(1-(4-bromophenyl)ethylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves the condensation of 4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide with 4-bromoacetophenone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization or chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Análisis De Reacciones Químicas

Types of Reactions

(E)-N’-(1-(4-bromophenyl)ethylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromophenyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in ethanol.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted phenyl derivatives.

Aplicaciones Científicas De Investigación

Research indicates that (E)-N'-(1-(4-bromophenyl)ethylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide exhibits several biological activities:

- Antimicrobial Properties : Preliminary studies suggest that compounds in the pyrazole class, including this one, possess antimicrobial properties, making them candidates for further investigation in treating infections .

- Anti-inflammatory Effects : Similar compounds have shown promise in reducing inflammation, which could be beneficial in treating inflammatory diseases .

- Anticancer Activity : The structural features of this compound may enhance its anticancer potential, as pyrazoles are known for their ability to inhibit cancer cell proliferation .

Potential Therapeutic Applications

Given its biological activities, (E)-N'-(1-(4-bromophenyl)ethylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide could have several therapeutic applications:

- Antimicrobial Agents : Its efficacy against various microbial strains positions it as a potential candidate for developing new antibiotics.

- Anti-inflammatory Drugs : The anti-inflammatory properties could be harnessed for treating conditions like arthritis or other inflammatory disorders.

- Cancer Therapy : Its anticancer properties suggest potential use in chemotherapy regimens or as a part of combination therapies targeting specific cancer types.

Mecanismo De Acción

The mechanism of action of (E)-N’-(1-(4-bromophenyl)ethylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting or activating their functions. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparación Con Compuestos Similares

Substituent Variations and Electronic Effects

Compound A is compared to five structurally related pyrazole-carbohydrazides (Table 1):

Key Observations :

- Halogen Effects : Bromine in A and E ’s chlorine atoms facilitate halogen bonding with biological targets, but bromine’s larger atomic radius may improve binding affinity in A .

- Electron-Donating Groups: Methoxy (B) and dimethylamino (D) substituents increase electron density, altering spectroscopic properties (e.g., UV-Vis absorption) .

- Steric Factors : The benzyloxy group in C introduces steric hindrance, reducing reactivity in enzyme-binding pockets .

Key Observations :

Spectroscopic and Crystallographic Features

- FT-IR : The C=N stretch in A appears at 1605 cm⁻¹, slightly lower than D (1618 cm⁻¹) due to bromine’s electron-withdrawing effect .

- NMR : The ¹H-NMR signal for the imine proton (CH=N) in A resonates at δ 8.32 ppm, downfield-shifted compared to D (δ 8.15 ppm) due to bromine’s deshielding effect .

- X-ray Diffraction: A crystallizes in the monoclinic P2₁/c space group with a dihedral angle of 12.5° between pyrazole and bromophenyl planes, indicating moderate conjugation . In contrast, E’s dichlorophenyl group forms a smaller dihedral angle (8.7°), enhancing planarity .

Actividad Biológica

(E)-N'-(1-(4-bromophenyl)ethylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, supported by data tables and relevant case studies.

1. Synthesis

The synthesis of (E)-N'-(1-(4-bromophenyl)ethylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide typically involves a multi-step process including the condensation of 4-bromobenzaldehyde with 4-methyl-3-phenylpyrazole followed by the introduction of a hydrazine derivative. The following reaction scheme outlines the synthetic pathway:

2.1 Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. The compound (E)-N'-(1-(4-bromophenyl)ethylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide has shown promising results against various bacterial strains, particularly:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These results indicate that the compound possesses moderate antibacterial activity, particularly against Gram-positive bacteria like S. aureus .

2.2 Anti-inflammatory Activity

In addition to its antimicrobial effects, this pyrazole derivative has been evaluated for anti-inflammatory properties. In vivo studies using carrageenan-induced paw edema models have shown that it significantly reduces inflammation:

| Compound | Inhibition (%) | Standard Drug | Inhibition (%) |

|---|---|---|---|

| (E)-N'-(1-(4-bromophenyl)ethylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide | 75% | Diclofenac Sodium | 76% |

This suggests that the compound's anti-inflammatory activity is comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) .

2.3 Anticancer Activity

Emerging research indicates potential anticancer properties for pyrazole derivatives. In vitro assays have shown that (E)-N'-(1-(4-bromophenyl)ethylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide inhibits cancer cell proliferation in various human cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 12 |

| A549 (Lung Cancer) | 18 |

These findings suggest a potential role for this compound in cancer therapeutics, warranting further investigation into its mechanisms of action .

3. Case Studies

Several case studies have highlighted the biological efficacy of pyrazole derivatives, including those similar to (E)-N'-(1-(4-bromophenyl)ethylidene)-4-methyl-3-phenyl-1H-pyrazole-5-carbohydrazide:

Case Study 1: Antimicrobial Efficacy

A study conducted on a series of substituted pyrazoles demonstrated that compounds with electron-withdrawing groups exhibited enhanced antimicrobial activity against S. aureus and E. coli. The presence of bromine was particularly noted to increase potency .

Case Study 2: Anti-inflammatory Effects

Research involving novel pyrazole derivatives showed significant inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, indicating their potential use in treating inflammatory diseases .

Q & A

Q. Characterization of Intermediates :

- FT-IR : Confirms carbonyl (C=O, ~1650 cm⁻¹) and N-H (~3200 cm⁻¹) stretches .

- ¹H/¹³C-NMR : Assigns proton environments (e.g., aromatic protons at δ 7.2–8.0 ppm) and carbon signals for the pyrazole ring .

- ESI-MS : Validates molecular ion peaks (e.g., [M+H]⁺) .

Table 1 : Representative Synthetic Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Cyclization | POCl₃, 120°C, 6h | 75–85 | |

| Condensation | Acetic acid, reflux | 60–70 |

Which spectroscopic and crystallographic techniques are employed to confirm the structure of this compound?

Basic Research Question

Answer:

Spectroscopic Methods :

- Single-Crystal X-ray Diffraction (SC-XRD) : Resolves bond lengths/angles (e.g., C=N bond ~1.28 Å) and confirms the (E)-configuration . SHELXL () or WinGX () software refines crystallographic data.

- FT-IR : Detects functional groups (e.g., C=O, C=N) .

- NMR : Assigns stereochemistry; J coupling values distinguish E/Z isomers .

Q. Crystallography Workflow :

Data Collection: Mo Kα radiation (λ = 0.71073 Å).

Structure Solution: SHELXD (direct methods) .

Refinement: SHELXL (full-matrix least squares) to R-factor < 0.05 .

Table 2 : Key Crystallographic Parameters (Example)

| Parameter | Value |

|---|---|

| Space Group | P2₁/c |

| R-factor | 0.039 |

| C-N Bond Length | 1.35 Å |

How can computational methods like DFT and molecular docking elucidate the electronic properties and binding mechanisms of this compound?

Advanced Research Question

Answer:

DFT Studies :

Q. Molecular Docking :

Q. Methodological Considerations :

- Validate docking poses with MD simulations (e.g., 100 ns trajectories).

- Cross-reference with experimental IC₅₀ values from enzyme inhibition assays .

What strategies resolve contradictions in crystallographic data during structure refinement?

Advanced Research Question

Answer:

Common issues include disordered solvent molecules or thermal motion artifacts. Solutions:

Twinned Data : Use SHELXL’s TWIN/BASF commands to refine twin fractions .

Disorder Modeling : Split occupancy refinement for overlapping atoms (e.g., bromophenyl groups) .

Validation Tools : CheckCIF (via IUCr) flags outliers in bond angles/distances .

Case Study : A 4-bromophenyl derivative showed R-factor discrepancies due to solvent disorder. Applying restraints (DFIX/SADI) improved R₁ from 0.12 to 0.05 .

How do structural modifications impact biological activity, and what SAR studies exist for this compound?

Advanced Research Question

Answer:

Key Modifications :

Q. SAR Insights :

- Carbonic Anhydrase Inhibition : 4-Methyl substitution boosts selectivity for hCA IX (Kᵢ = 12 nM vs. 85 nM for hCA II) .

- Antimicrobial Activity : Hydrazide derivatives with morpholine moieties show MIC = 8 µg/mL against S. aureus .

Table 3 : Biological Activity of Analogues

| Modification | Target Activity | IC₅₀/Kᵢ | Reference |

|---|---|---|---|

| 4-Bromo | Anticonvulsant | ED₅₀ = 45 mg/kg | |

| 4-Methyl | hCA IX Inhibition | 12 nM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.